molecular formula C7H5NO2 B1288728 1,2-Benzoxazol-7-ol CAS No. 55559-31-4

1,2-Benzoxazol-7-ol

Cat. No. B1288728
CAS RN: 55559-31-4
M. Wt: 135.12 g/mol
InChI Key: IUWKCOMOHIDVRE-UHFFFAOYSA-N
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Description

1,2-Benzoxazol-7-ol is a heterocyclic compound that features a benzoxazole ring, a structure where a benzene ring is fused with an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the hydroxyl group at the 7th position on the benzoxazole ring can influence the compound's reactivity and physical properties, making it a valuable moiety in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the oxidative coupling or an SNAr reaction to introduce the benzoxazol-2-yl- substituent, which acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines . Another method includes a one-pot condensation approach for the synthesis of heterocyclic compounds, such as 1,4,2-dioxazoles, using a β-cyclodextrin nanoreactor in aqueous media, which provides a green alternative method . Additionally, S-benzoxazolyl glycosides have been synthesized and used as stable protecting moieties and potent anomeric leaving groups in oligosaccharide synthesis .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques. For instance, the chemical structures of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, a related compound with a benzene core, was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzoxazole derivatives participate in various chemical reactions. For example, the S-benzoxazolyl moiety can be selectively activated to afford different linked disaccharides, demonstrating its versatility in glycosidation reactions . In another study, the reduction of a bis(azoxy)benzene derivative led to the synthesis of cyclotrisazobenzene, a compound with a highly symmetrical macrocycle structure . Additionally, the synthesis of fluorescent benzoxazole derivatives involved coupling reactions and reductions, highlighting the reactivity of the benzoxazole ring in forming complex structures with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the synthesized fluorescent benzoxazole derivatives exhibit absorption in the range of 296 to 332 nm and emission in the ranges of 368 to 404 nm with excellent quantum yield, indicating their potential use in optical applications . The acidity and spectral properties of related compounds, such as 4,5-dihydro-1H-benz[g]indazol-7-ol, have been studied through infrared, pmr, and uv spectral analysis, as well as pKa measurements, to understand their tautomeric structures and behavior under physiological conditions10.

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

The synthesis of benzoxazole derivatives, including 1,2-Benzoxazol-7-ol, through microwave-assisted techniques has revolutionized the field. This approach not only speeds up the chemical reactions but also allows for the synthesis of these compounds under different reaction conditions, leading to a variety of derivatives. These derivatives have been explored for their potential in pharmacological activities, demonstrating the versatility of the benzoxazole core in medicinal chemistry (Özil & Menteşe, 2020).

S-arylation of 2-mercaptobenzazoles

The S-arylation of 2-mercaptobenzazoles, a category that includes compounds like 1,2-Benzoxazol-7-ol, has been a focus of research due to the biological and pharmacological properties of the synthesized compounds. This method is recognized for its broad substrate scope and high generality, making it a valuable tool for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Antimicrobial Scaffolds from Plant Defence Metabolites

Benzoxazinoids, including benzoxazolines and derivatives, have been identified as plant defence metabolites with potential as antimicrobial scaffolds. The 1,4-benzoxazin-3-one backbone, akin to structures found in 1,2-Benzoxazol-7-ol derivatives, has shown promise in the design of new antimicrobial compounds. This highlights the potential of benzoxazole derivatives in contributing to the development of new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Current Developments in Drug Discovery

The benzoxazole moiety is a cornerstone in drug discovery due to its wide range of biological activities. Recent patents have highlighted the role of benzoxazole derivatives, including 1,2-Benzoxazol-7-ol, in targeting various protein targets and diseases, underscoring the importance of these compounds in medicinal chemistry and pharmacology (Wong & Yeong, 2021).

Safety And Hazards

The safety information for 1,2-Benzoxazol-7-ol includes the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The unique benzoxazole scaffold exhibits an impressive potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents, and so on . The number of reports describing benzoxazole-containing highly active compounds leads to the expectation that this scaffold will further emerge as a potential candidate in the field of drug discovery .

properties

IUPAC Name

1,2-benzoxazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKCOMOHIDVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614339
Record name 1,2-Benzoxazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzoxazol-7-ol

CAS RN

55559-31-4
Record name 1,2-Benzoxazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-7-ol
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